molecular formula C8H10FNO4S2 B1441441 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide CAS No. 1354953-79-9

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Cat. No.: B1441441
CAS No.: 1354953-79-9
M. Wt: 267.3 g/mol
InChI Key: KALIPARJWCQDTN-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1354953-79-9 . It has a molecular weight of 267.3 and its IUPAC name is 2-[(4-fluorophenyl)sulfonyl]ethanesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FNO4S2/c9-7-1-3-8(4-2-7)15(11,12)5-6-16(10,13)14/h1-4H,5-6H2,(H2,10,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Synthesis and Derivatives : 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide is involved in the synthesis of various sulfonated derivatives. For instance, Courtin (1983) discusses the synthesis of sulfonated derivatives of 2-fluoroaniline, which are closely related to this compound, demonstrating its role in creating diverse chemical structures (Courtin, 1983).

  • Versatility in Chemical Reactions : The compound and its derivatives are versatile in chemical reactions. Fukuyama et al. (1995) found that nitrobenzenesulfonamides, similar in structure to this compound, undergo smooth alkylation, highlighting their potential in creating a wide range of secondary amines (Fukuyama, Jow, & Cheung, 1995).

  • Applications in Sensor Development : Sheikh et al. (2016) demonstrated the application of bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), for developing heavy metal sensors. This suggests potential environmental and health-care applications for this compound derivatives (Sheikh et al., 2016).

  • Use in Antitumor Agents : Huang et al. (2001) designed sulfonamide derivatives, including ones containing 5-flurouracil and nitrogen mustard, as potent antitumor agents. This research indicates the potential of sulfonamides as parent compounds in developing new antitumor drugs, which could include this compound derivatives (Huang, Lin, & Huang, 2001).

  • Inhibitors of Enzymatic Activity : Compounds structurally related to this compound, like certain sulfonamide drugs, have been studied for their inhibitory effect on enzymes like carbonic anhydrases. These studies highlight the potential of sulfonamides in therapeutic applications, particularly in treating conditions like glaucoma (Serbian et al., 2019).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound and the appropriate safety measures when handling it.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO4S2/c9-7-1-3-8(4-2-7)15(11,12)5-6-16(10,13)14/h1-4H,5-6H2,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALIPARJWCQDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237284
Record name Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-79-9
Record name Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
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2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
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2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
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2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
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2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
Reactant of Route 6
2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

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